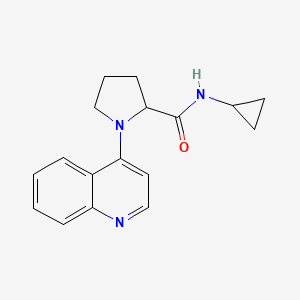![molecular formula C16H18N2O2 B7633651 [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone, commonly known as HMQ, is a chemical compound used in scientific research. It is a quinoline derivative that has been studied for its potential therapeutic effects in various diseases.
作用机制
The mechanism of action of HMQ is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. HMQ has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and glycogen synthase kinase-3β, which are involved in cell cycle regulation and neuronal function.
Biochemical and Physiological Effects:
HMQ has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, HMQ has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
HMQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, HMQ has been shown to have low toxicity and good bioavailability, making it a promising candidate for further preclinical and clinical studies. However, HMQ also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of HMQ.
未来方向
There are several future directions for HMQ research. One potential direction is to investigate its therapeutic potential in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to optimize the synthesis and purification methods of HMQ to improve its yield and purity. Finally, the development of HMQ analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents.
In conclusion, HMQ is a promising compound that has been studied for its potential therapeutic effects in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of HMQ and its analogs.
合成方法
HMQ can be synthesized using a multi-step process that involves the reaction of 4-methylquinoline-2-carbaldehyde with hydroxymethylpyrrolidine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The purity and yield of HMQ can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
HMQ has been studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, HMQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-15(17-14-7-3-2-6-13(11)14)16(20)18-8-4-5-12(18)10-19/h2-3,6-7,9,12,19H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCYDXQFVPPRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)
![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)

![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)

![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)